7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate involves multiple steps. The key steps include the glycosylation of adriamycinone with 2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl donor under acidic conditions . The reaction typically requires the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using chromatographic techniques to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The fluorine atom in the sugar moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of fluorine substitution on chemical reactivity.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
The antitumor activity of 7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate is primarily due to its ability to intercalate into DNA and inhibit the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also generates free radicals, leading to oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Daunomycinone: Another anthracycline with similar antitumor properties.
Doxorubicin: A widely used chemotherapeutic agent with a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Uniqueness
7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-O-hemipimelate is unique due to the presence of the 2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl moiety. This fluorine substitution enhances its stability and alters its pharmacokinetic properties, potentially leading to improved therapeutic efficacy and reduced side effects .
Properties
Molecular Formula |
C34H37FO15 |
---|---|
Molecular Weight |
704.6 g/mol |
IUPAC Name |
7-[2-[4-(3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid |
InChI |
InChI=1S/C34H37FO15/c1-14-27(40)32(45)26(35)33(49-14)50-18-12-34(46,19(36)13-48-21(39)10-5-3-4-9-20(37)38)11-16-23(18)31(44)25-24(29(16)42)28(41)15-7-6-8-17(47-2)22(15)30(25)43/h6-8,14,18,26-27,32-33,40,42,44-46H,3-5,9-13H2,1-2H3,(H,37,38) |
InChI Key |
PQMIPLRIRFVQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O |
Origin of Product |
United States |
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